2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound characterized by the presence of both a pyrazole and a pyridine ring. Its chemical structure allows for various applications in medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The compound has garnered attention due to its potential biological activities, making it a subject of interest in drug discovery and development.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine falls under the category of heterocyclic compounds. It is classified specifically as a pyrazole derivative due to its structural components, which include a pyrazole ring (a five-membered ring containing two nitrogen atoms) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom) .
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves nucleophilic substitution reactions. A common procedure includes reacting 3,5-dimethylpyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction is generally performed in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
In industrial applications, continuous flow reactors are employed to optimize the synthesis process. This method enhances control over reaction conditions and improves yield by minimizing side reactions. Catalysts may also be used to increase the efficiency of the synthesis further.
The molecular formula of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is C_10H_12N_4. The compound features two distinct rings: a pyrazole ring substituted at the 1-position with a pyridine moiety.
The compound's structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR spectra can provide insights into the hydrogen environments within the molecule, while MS can confirm its molecular weight and composition .
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can participate in several chemical reactions:
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis. For example, it can be transformed into various derivatives that exhibit different biological activities or serve as ligands in coordination chemistry .
The mechanism of action for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is primarily explored through its interactions with biological targets. Studies have indicated that this compound may exhibit antimicrobial, antifungal, and anti-inflammatory properties. These effects are believed to arise from its ability to interact with specific enzymes or receptors within biological systems .
Research has shown that derivatives of this compound can inhibit certain biological pathways associated with disease processes, making them potential candidates for further pharmaceutical development .
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is typically characterized by:
The chemical properties include stability under standard conditions but may vary when subjected to extreme pH or temperature changes. Its reactivity profile allows it to engage in various organic transformations .
The applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine span multiple fields:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine (C₁₀H₁₁N₃, CAS 21018-71-3) represents a structurally intricate bifunctional scaffold integrating pyrazole and pyridine pharmacophores. This hybrid architecture leverages the distinct electronic and steric properties of both heterocycles: the pyridine ring provides a basic nitrogen capable of metal coordination or hydrogen bonding, while the 3,5-dimethylpyrazole moiety contributes significant steric bulk and metabolic stability. With a molecular weight of 173.21 g/mol and a predicted density of 1.11±0.1 g/cm³, this crystalline solid (mp 245°C decomp) serves as a versatile building block in medicinal chemistry and materials science [1] [3]. Its structural uniqueness lies in the hindered rotation between the heterocycles, creating defined conformational states that influence target binding and photophysical behavior.
Medicinal Chemistry ApplicationsPyrazole-pyridine hybrids exhibit exceptional target versatility in drug discovery, evidenced by their incorporation into clinical agents across therapeutic areas. The dimethylpyrazole substitution enhances lipophilicity and membrane permeability while mitigating oxidative metabolism. Key applications include:
Kinase Inhibition: The steric profile of 2-(3,5-dimethylpyrazolyl)pyridine enables selective binding to ATP pockets. Asciminib, a BCR-ABL1 inhibitor approved for leukemia, utilizes this scaffold for allosteric kinase modulation [2]. Its pyrazole-linked pyridine moiety disrupts oncogenic signaling by inducing a DFG-out kinase conformation inaccessible to ATP-competitive inhibitors.
Anticancer Agents: Pyrazole-pyridine hybrids demonstrate potent activity against diverse malignancies through tubulin disruption, topoisomerase inhibition, and apoptosis induction. Structure-Activity Relationship (SAR) studies indicate that C-3/C-5 methyl groups on pyrazole enhance cytotoxicity by shielding the N2 nitrogen from metabolic deactivation [5]. Hybrids bearing fluorinated pyridines show enhanced blood-brain barrier penetration for glioblastoma targeting.
Table 1: Clinically Approved Drugs Containing Pyrazole-Pyridine Motifs
Drug (Brand) | Target/Indication | Structural Role of Hybrid |
---|---|---|
Asciminib (Scemblix®) | BCR-ABL1/Chronic Myeloid Leukemia | Allosteric kinase inhibition |
Erdafitinib (Balversa™) | FGFR/Bladder Cancer | ATP-competitive binding |
Baricitinib (Olumiant™) | JAK/Rheumatoid Arthritis, COVID-19 | Cytokine signaling blockade |
Zavegepant (Zavzpret™) | CGRP Receptor/Migraine | Nasally bioavailable antagonist scaffold |
Materials Science ApplicationsThe electron-deficient pyridine and electron-rich pyrazole create push-pull systems ideal for optoelectronic materials:
Phosphorescent Emitters: Iridium(III) complexes incorporating 2-(3,5-dimethylpyrazolyl)pyridine as ancillary ligands achieve tunable emission and enhanced quantum yields. In green-emitting light-emitting electrochemical cells (LECs), [Ir(dfppy)₂(dmpzpy)]PF₆ (where dmpzpy=2-(3,5-dimethylpyrazolyl)pyridine) delivers 658 cd/m² luminance with 0.34 cd/A efficiency. The dimethyl groups enforce perpendicular orientation between ligand planes, reducing aggregation quenching and improving charge balance [3].
Corrosion Inhibition: Schiff base derivatives of this hybrid exhibit >90% inhibition efficiency for low-carbon steel in HCl. The planar conjugated system facilitates adsorption onto metal surfaces via pyridinic nitrogen lone pairs and π-electron cloud interactions [8].
Table 2: Photophysical Properties of Iridium Complexes with 2-(3,5-Dimethylpyrazolyl)pyridine
Complex | Emission λ_max (nm) | Luminance (cd/m²) | Current Efficiency (cd/A) | Role of Dimethylpyrazole |
---|---|---|---|---|
[Ir(ppy)₂(mepzpy)]PF₆ | Yellow | 420 | 0.18 | Moderate steric protection |
[Ir(dfppy)₂(dmpzpy)]PF₆ | Green | 658 | 0.34 | Aggregation suppression & charge balance |
The therapeutic exploration of pyrazolylpyridines evolved through three distinct phases:
Early Antimicrobial Development (1900s-1950s)Pyrazole chemistry originated with Ehrlich’s organoarsenicals, but the first therapeutically relevant pyrazolylpyridines emerged from antibacterial optimization campaigns. Seminal work by I.G. Farben chemists demonstrated that azo dyes incorporating pyridine-pyrazole hybrids exhibited enhanced Gram-positive activity against Staphylococcus aureus. These early compounds established the importance of nitrogen positioning: 1,2-diazole linkages (pyrazole N1-pyridine C2) improved bacterial membrane penetration versus 1,3-regioisomers [6]. However, toxicity limitations restricted clinical translation.
Kinase Inhibitor Revolution (1990s-Present)The discovery of imatinib (2001) validated kinase-targeted cancer therapy, igniting interest in heterocyclic ATP-mimetics. Pyrazolylpyridines gained prominence due to their ability to occupy the adenine binding pocket while projecting substituents into hydrophobic regions II and III. JAK inhibitor baricitinib exemplifies this application—its dimethylpyrazolylpyridine core forms critical hydrogen bonds with Glu966 and Leu959 in JAK1’s ATP site [2]. Over 15 FDA-approved kinase inhibitors now incorporate substituted pyrazolylpyridine units, with asciminib (2021) representing a recent breakthrough in allosteric control.
Contemporary Synthetic MethodologiesModern routes to 2-(3,5-dimethylpyrazolyl)pyridine emphasize atom economy and catalytic transformations:
Cross-Coupling: Pd(0)-catalyzed Buchwald-Hartwig amination between 2-halopyridines and 3,5-dimethylpyrazole achieves >85% yields with XPhos precatalysts. This method supersedes classical SNAr reactions requiring electron-deficient pyridines [3].
Methylene Insertion: Oxone-DMSO mediated methylene bridging constructs unsymmetrical bis-heterocycles like 3-((pyridin-2-yl)methyl)-5-methyl-1H-pyrazole—a derivative enabling chiral center introduction [3].
Iridium Complexation: Direct metalation occurs via cyclometalated chloride-bridged dimers reacting with dmpzpy under inert atmosphere, yielding phosphorescent complexes for LECs after anion exchange [3].
Table 3: Evolution of Synthetic Approaches to Pyrazolylpyridine Hybrids
Era | Methodology | Limitations | Contemporary Solutions |
---|---|---|---|
Pre-2000 | Nucleophilic Aromatic Substitution | Requires activated halides, high temperatures | Pd-catalyzed amination (room temperature, broader scope) |
2000-2010 | Copper-catalyzed coupling | Moderate yields (40-60%), stoichiometric Cu | Iridium catalysis, microwave acceleration |
Post-2010 | C-H activation | Limited functional group tolerance | Directed ortho-metalation with pyrazole directing groups |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0